3-(2,2-Difluoroethoxy)propanenitrile

Catalog No.
S891081
CAS No.
1309602-19-4
M.F
C5H7F2NO
M. Wt
135.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Difluoroethoxy)propanenitrile

CAS Number

1309602-19-4

Product Name

3-(2,2-Difluoroethoxy)propanenitrile

IUPAC Name

3-(2,2-difluoroethoxy)propanenitrile

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

InChI

InChI=1S/C5H7F2NO/c6-5(7)4-9-3-1-2-8/h5H,1,3-4H2

InChI Key

ILHGGPWCYULXAZ-UHFFFAOYSA-N

SMILES

C(COCC(F)F)C#N

Canonical SMILES

C(COCC(F)F)C#N

Application in Lithium Metal Batteries

3-(2,2-Difluoroethoxy)propanenitrile is a fluorinated organic compound characterized by its unique structure and properties. It contains a propanenitrile group, which is a three-carbon chain terminated by a nitrile functional group, and an ethoxy group that has two fluorine atoms attached to the ethyl part. The molecular formula for 3-(2,2-Difluoroethoxy)propanenitrile is C5H6F2N, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.

This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science. The introduction of fluorine atoms can enhance the lipophilicity and stability of organic molecules, making them more effective in biological systems.

Due to the lack of specific research on 3-(2,2-Difluoroethoxy)propanenitrile, a mechanism of action cannot be established at this time.

Information regarding the safety hazards of 3-(2,2-Difluoroethoxy)propanenitrile is not available. However, as a general precaution, any unknown organic compound should be handled with care using appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood. Organic nitriles can have varying degrees of toxicity, so it is advisable to assume this compound has some level of toxicity until proper testing is conducted [].

Typical for nitriles and ether compounds:

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction: The nitrile can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

These reactions highlight the versatility of 3-(2,2-Difluoroethoxy)propanenitrile in synthetic organic chemistry.

The synthesis of 3-(2,2-Difluoroethoxy)propanenitrile typically involves several steps:

  • Formation of 2,2-Difluoroethanol: This can be achieved through the reaction of ethylene oxide with hydrogen fluoride.
  • Esterification: The difluoroethanol can then react with a suitable acid chloride (e.g., propanoyl chloride) to form an ester intermediate.
  • Nitrilation: Finally, the ester can be converted to the corresponding nitrile through dehydration or direct nitrilation methods.

This multi-step synthesis allows for the precise incorporation of functional groups required for specific applications.

3-(2,2-Difluoroethoxy)propanenitrile has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique properties.
  • Materials Science: In the development of advanced materials with improved thermal and chemical stability.
  • Electrolytes: In battery technology as part of electrolyte formulations due to its low volatility and high oxidative stability.

The versatility of this compound makes it valuable across various scientific disciplines.

Interaction studies involving 3-(2,2-Difluoroethoxy)propanenitrile focus on its behavior in biological systems and its interactions with other chemicals. These studies are crucial for understanding how this compound may act as a drug candidate or material component. Research typically involves:

  • Binding Affinity Tests: Evaluating how well the compound binds to target proteins or receptors.
  • Metabolic Stability Assessments: Determining how long the compound remains active in biological systems.
  • Toxicity Studies: Assessing any potential adverse effects when exposed to living organisms.

These studies help elucidate the compound's safety profile and efficacy in practical applications.

Several compounds share structural similarities with 3-(2,2-Difluoroethoxy)propanenitrile. Here are some notable examples:

Compound NameStructureUnique Features
3-(Trifluoroethoxy)propanenitrileC5H6F3NContains three fluorine atoms; used in battery electrolytes .
3-(Difluoromethoxy)propanenitrileC5H6F2NHas a difluoromethoxy group; exhibits different reactivity patterns.
3-(Fluoroethoxy)propanenitrileC5H6FNContains one fluorine atom; less lipophilic than its difluorinated counterpart.

Uniqueness

The uniqueness of 3-(2,2-Difluoroethoxy)propanenitrile lies in its specific arrangement of functional groups and the presence of two fluorine atoms on the ethyl chain. This configuration enhances its stability and reactivity compared to similar compounds. The fluorination not only affects physical properties such as boiling point and solubility but also influences biological interactions, making it a candidate for specialized applications in pharmaceuticals and materials science.

XLogP3

0.6

Dates

Modify: 2023-08-16

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